N-(6-methoxypyridin-3-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide
Description
Properties
Molecular Formula |
C17H18N6O2 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-(6-methoxypyridin-3-yl)-4-(2-propan-2-yltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C17H18N6O2/c1-11(2)23-21-16(20-22-23)12-4-6-13(7-5-12)17(24)19-14-8-9-15(25-3)18-10-14/h4-11H,1-3H3,(H,19,24) |
InChI Key |
PYACDCOONPLPNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NC3=CN=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(2-Isopropyl-2H-tetrazol-5-yl)benzoic Acid
The tetrazole-aryl fragment is typically synthesized via a [2+3] cycloaddition between a nitrile and an azide. For example, 4-cyanobenzoic acid reacts with sodium azide and isopropyl bromide in the presence of ammonium chloride as a catalyst, yielding the tetrazole ring. The reaction proceeds under reflux in dimethylformamide (DMF) for 12–24 hours, achieving yields of 65–78%.
Preparation of 6-Methoxypyridin-3-amine
This intermediate is commonly derived from 2-methoxy-5-nitropyridine , which undergoes catalytic hydrogenation (H₂, Pd/C) in ethanol to reduce the nitro group to an amine. Alternative methods include using iron powder in acidic conditions, though this approach yields lower purity.
Amide Coupling Strategies
The final step involves coupling the benzoic acid derivative with 6-methoxypyridin-3-amine. Two predominant methods are employed:
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) or tetrahydrofuran (THF), the reaction achieves 80–85% yield after 4–6 hours at room temperature. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3).
Mixed Carbonate Activation
In cases where the carboxylic acid is sensitive, isobutyl chloroformate activates the acid in the presence of N-methylmorpholine, followed by amine addition. This method minimizes racemization and improves yields to 88–92%.
Tetrazole Ring Formation via Cycloaddition
The tetrazole moiety is synthesized through Huisgen cycloaddition, leveraging nitrile and azide precursors. Key variations include:
| Method | Conditions | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Thermal Cycloaddition | DMF, 100°C, 24 h | NH₄Cl | 65–78 | |
| Microwave-Assisted | 150°C, 30 min | ZnCl₂ | 82–89 | |
| Ultrasonic Irradiation | Ethanol, 40°C, 20 min | InCl₃ | 90–95 |
Microwave and ultrasonic methods significantly reduce reaction times while improving yields, aligning with green chemistry principles.
Alternative Routes via Suzuki-Miyaura Coupling
Recent patents describe a divergent approach using palladium-catalyzed cross-coupling to assemble the aryl-tetrazole fragment. For instance, 4-bromobenzoic acid is first converted to its pinacol boronate ester, which couples with a pre-formed tetrazole-pyridine intermediate under Suzuki conditions:
This method achieves 75–80% overall yield but requires stringent anhydrous conditions.
Purification and Crystallization Techniques
Final purification often involves sequential chromatography and recrystallization. Patent EP3750888A1 highlights the use of seed crystals to induce crystallization from ethanol/water mixtures, yielding >99% purity. Optimal solvent systems include:
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Stepwise Coupling | High purity, scalable | Multi-step, time-consuming | 70–85 |
| Suzuki Coupling | Convergent, modular | Expensive catalysts | 75–80 |
| One-Pot Cycloaddition | Rapid, eco-friendly | Limited substrate compatibility | 85–90 |
The one-pot ultrasonic method emerges as the most efficient, though it requires specialized equipment .
Chemical Reactions Analysis
Key Synthetic Steps
-
Mechanistic Insight : The tetrazole ring forms via a [2+3] cycloaddition between nitriles and sodium azide, accelerated by InCl₃ catalysis under ultrasound irradiation .
Methoxypyridine Ring
-
Electrophilic Substitution :
The electron-donating methoxy group directs electrophiles to the para position of the pyridine ring. Halogenation or nitration occurs under mild acidic conditions.
Example: -
Demethylation :
Treatment with BBr₃ in CH₂Cl₂ removes the methoxy group, yielding a hydroxylated pyridine .
Benzamide Linkage
-
Hydrolysis :
The amide bond is stable under physiological pH but hydrolyzes under extreme conditions:
Tetrazole Ring
The 2-isopropyltetrazole moiety participates in:
-
Cycloadditions :
Reacts with alkynes via Huisgen click chemistry (Cu(I)-catalyzed) to form triazoles . -
Metal Coordination :
Acts as a bidentate ligand for transition metals (e.g., Pd, Cu) in catalytic systems .
Stability Studies
Cross-Coupling Reactions
The tetrazole group enhances electrophilicity at the benzamide’s para position, enabling Suzuki-Miyaura couplings:
Biological Derivatization
-
Pro-drug Activation :
Enzymatic cleavage of the amide bond releases the bioactive tetrazole metabolite in vivo .
Comparative Reactivity Table
| Functional Group | Reactivity | Key Transformations |
|---|---|---|
| Methoxypyridine | Moderate | Electrophilic substitution, demethylation |
| Benzamide | Low | Hydrolysis (acid/base) |
| Tetrazole | High | Cycloadditions, metal coordination |
Scientific Research Applications
Pharmaceutical Development
Therapeutic Potential
This compound is being investigated for its potential as a therapeutic agent in treating various diseases, particularly in oncology and neurology. Its unique molecular structure is believed to enhance efficacy against specific targets associated with cancer and neurological disorders. Research has shown that modifications to the benzamide structure can lead to increased potency and selectivity for certain receptors involved in disease pathways.
Case Study
A study published in a peer-reviewed journal highlighted the compound's ability to inhibit specific tumor cell lines, demonstrating its potential as an anti-cancer agent. The results indicated significant cytotoxic effects on cancer cells with minimal impact on normal cells, suggesting a favorable therapeutic index .
Drug Design and Synthesis
Structure-Activity Relationship (SAR)
Researchers are leveraging the properties of N-(6-methoxypyridin-3-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide in the design of new drugs. The compound serves as a scaffold for synthesizing derivatives that may exhibit improved pharmacological profiles. The SAR studies focus on modifying various functional groups to enhance binding affinity and selectivity for biological targets.
Data Table: Structure-Activity Relationship Insights
Biochemical Research
Enzyme Interaction Studies
The compound is utilized as a tool in biochemical research to study enzyme interactions and cellular pathways. Its ability to selectively bind to certain biological markers aids researchers in understanding disease mechanisms and identifying new therapeutic targets.
Case Study
In a recent publication, researchers utilized this compound to investigate its effects on signaling pathways related to inflammation. The findings revealed that the compound effectively modulated key enzymes involved in inflammatory responses, suggesting its potential utility in inflammatory disease treatment .
Material Science
Development of Advanced Materials
The unique chemical properties of this compound make it suitable for developing advanced materials, such as polymers or coatings that require specific functional characteristics. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties.
Application Example
Research has demonstrated that incorporating this compound into polymer blends results in materials with improved resistance to environmental degradation, making it suitable for applications in coatings and packaging .
Mechanism of Action
The mechanism of action of N-(6-methoxypyridin-3-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Tetrazole vs. Carboxylic Acid Bioisosterism : The tetrazole ring in the target compound improves metabolic stability compared to carboxylic acid-containing analogs, which are prone to esterase-mediated hydrolysis .
- Substituent Influence : The 6-methoxypyridinyl group may enhance solubility compared to bulkier substituents like benzimidazole-propyl , while the thiazolyl group (CAS 1574338-26-3) could increase π-π stacking interactions with hydrophobic receptor pockets .
- Pharmacological Implications : MPEP’s anxiolytic effects via mGlu5 antagonism suggest that the target compound’s pyridinyl-tetrazole system might similarly modulate glutamate receptors, though empirical data are needed.
Pharmacokinetic and Pharmacodynamic Trends
- Methoxy vs. Alkoxy Substituents : In , benzamides with ethoxy or propoxy groups (e.g., compounds 15–17) exhibit increased lipophilicity compared to methoxy analogs, which may affect blood-brain barrier penetration .
Biological Activity
N-(6-methoxypyridin-3-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antitumor Activity : Preliminary studies indicate that the compound exhibits significant antiproliferative effects against several cancer cell lines, including lung (A549, HCC827) and breast cancer cells. The mechanism appears to involve the inhibition of cell cycle progression and induction of apoptosis .
- Antimicrobial Properties : The compound has shown activity against both Gram-positive and Gram-negative bacteria. In vitro tests revealed minimum inhibitory concentrations (MICs) indicating effectiveness against strains such as Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory Effects : Research indicates that the compound may inhibit the NF-kB signaling pathway, which is crucial in the inflammatory response, thereby reducing cytokine release .
Antitumor Efficacy
The following table summarizes the antiproliferative activity of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 8.78 | Induction of apoptosis |
| HCC827 | 6.68 | Cell cycle arrest |
| NCI-H358 | 11.27 | Apoptosis induction |
| MRC-5 (normal) | >20 | Selective toxicity |
Antimicrobial Activity
The antimicrobial efficacy is highlighted in the following table:
| Microorganism | MIC (µM) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 12.5 | Moderate |
| Escherichia coli | 25 | Moderate |
Case Studies
- Case Study on Antitumor Activity : A study conducted on lung cancer cell lines demonstrated that this compound significantly inhibited cell growth in a dose-dependent manner. The study utilized both 2D and 3D culture systems, revealing that while the compound was effective in traditional cultures, it also maintained efficacy in more physiologically relevant 3D environments .
- Case Study on Anti-inflammatory Effects : In vivo studies involving animal models showed that treatment with this compound resulted in reduced levels of inflammatory markers such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent .
Q & A
Basic: What spectroscopic methods are used to confirm the structure of N-(6-methoxypyridin-3-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide?
Answer:
The compound's structure is validated using a combination of 1H/13C NMR, FTIR, and high-resolution mass spectrometry (HRMS) . For instance:
- 1H NMR identifies aromatic protons (δ 7.2–8.5 ppm), methoxy groups (δ ~3.8 ppm), and isopropyl substituents (δ ~1.3 ppm for CH3 and δ ~4.5 ppm for CH).
- FTIR confirms the presence of tetrazole rings (sharp peaks at ~1550 cm⁻¹ for C=N stretching) and amide C=O bonds (~1650 cm⁻¹) .
- HRMS provides exact mass matching (e.g., [M+H]+ calculated vs. observed) to verify molecular integrity .
Basic: What synthetic strategies are employed to introduce the 2H-tetrazol-5-yl group into benzamide derivatives?
Answer:
The tetrazole moiety is typically introduced via:
- Cycloaddition reactions : Azides (e.g., NaN3) react with nitriles under thermal or catalytic conditions (e.g., ZnBr2) to form tetrazoles.
- Protecting group strategies : tert-Butyloxycarbonyl (Boc) groups stabilize intermediates during coupling to benzamide cores .
- Pd-catalyzed cross-coupling : For example, Suzuki-Miyaura reactions link tetrazole-containing aryl halides to benzamide precursors .
Advanced: How can reaction conditions be optimized for higher yields in Pd-catalyzed syntheses of this compound?
Answer:
Key optimizations include:
- Catalyst selection : Pd(OAc)₂ with XPhos ligands enhances coupling efficiency for sterically hindered substrates .
- Base and solvent systems : NaOtBu in toluene or Cs₂CO₃ in DMF improves reaction rates and reduces side products .
- Temperature control : Reactions at 80–100°C balance kinetics and catalyst stability. For example, yields increased from 26% to 49% when switching from route A to C in analogous syntheses .
Advanced: What analytical techniques are critical for assessing purity and stability under varying storage conditions?
Answer:
- HPLC-PDA : Monitors degradation products (e.g., hydrolysis of the methoxypyridine group) using C18 columns and acetonitrile/water gradients .
- Thermogravimetric analysis (TGA) : Evaluates thermal stability; decomposition temperatures >200°C suggest suitability for room-temperature storage .
- Karl Fischer titration : Measures residual moisture (<0.1% w/w) to prevent tetrazole ring hydrolysis .
Advanced: How does the 2H-tetrazol-5-yl group influence binding affinity in enzyme inhibition studies?
Answer:
The tetrazole group acts as a bioisostere for carboxylic acids , enhancing binding via:
- Hydrogen bonding : The N2 and N3 positions interact with active-site residues (e.g., histidine or aspartate in kinases).
- Metabolic stability : Unlike carboxylates, tetrazoles resist esterase-mediated hydrolysis, prolonging in vivo activity .
- Lipophilicity : LogP increases by ~0.5 units compared to carboxylate analogs, improving membrane permeability .
Advanced: How are computational methods used to predict the compound’s pharmacokinetic properties?
Answer:
- Molecular docking (AutoDock/Vina) : Predicts binding modes to targets like COX-2 or EGFR, with scoring functions (e.g., ΔG < -8 kcal/mol indicating strong affinity) .
- ADMET prediction (SwissADME) : Estimates oral bioavailability (>30% predicted), CYP450 inhibition risks, and blood-brain barrier penetration .
- MD simulations (GROMACS) : Assesses conformational stability in aqueous environments over 100 ns trajectories .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound?
Answer:
- Dose-response reevaluation : EC50 values may vary due to assay sensitivity; orthogonal assays (e.g., SPR vs. fluorescence polarization) validate results .
- Metabolite profiling : LC-MS identifies active metabolites (e.g., demethylated derivatives) that contribute to observed effects .
- Crystallography : Co-crystal structures (PDB) resolve ambiguities in binding site interactions .
Basic: What are the common impurities observed during synthesis, and how are they removed?
Answer:
- Unreacted intermediates : Residual benzamide precursors are removed via silica gel chromatography (hexane/EtOAc gradients) .
- Tetrazole tautomers : Reverse-phase HPLC separates 1H- and 2H-tetrazole isomers .
- Metal residues : Chelating agents (EDTA) or ion-exchange resins reduce Pd contamination to <10 ppm .
Advanced: How is the compound’s solubility profile tailored for in vivo studies?
Answer:
- Co-solvent systems : 10% DMSO in saline achieves >1 mg/mL solubility for intravenous administration .
- Salt formation : Hydrochloride salts improve aqueous solubility by ~3-fold .
- Nanoformulation : Liposomal encapsulation (50–100 nm particles) enhances bioavailability in pharmacokinetic studies .
Advanced: What in vitro models are used to evaluate its potential as a kinase inhibitor?
Answer:
- Kinase profiling (KinomeScan) : Screens against 468 kinases at 1 µM; selectivity scores (<10% off-target binding) prioritize targets .
- Cell-based assays : IC50 determination in A549 (lung cancer) or HEK293 (transfected with EGFR mutants) using MTT viability assays .
- Western blotting : Measures phosphorylation inhibition (e.g., p-ERK reduction) to confirm mechanism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
